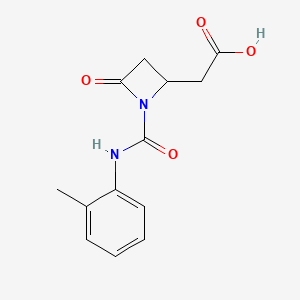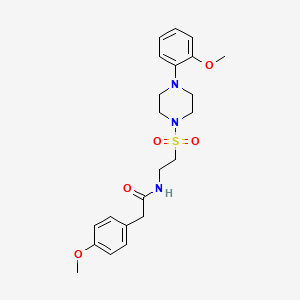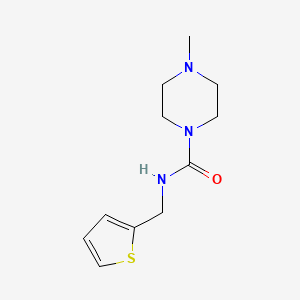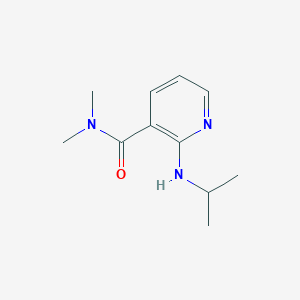
N,N-Dimethyl-2-(propan-2-ylamino)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N,N-Dimethyl-2-(propan-2-ylamino)pyridine-3-carboxamide” is likely a complex organic compound. Based on its name, it contains functional groups such as amide and pyridine, which are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The pyridine ring, for instance, is a six-membered ring with one nitrogen atom, which can participate in various chemical reactions .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reactants present. Pyridine derivatives, for instance, have been known to exhibit anti-tubercular activity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For instance, the presence of an amide group could influence its solubility in water, while the pyridine ring could contribute to its stability .Wissenschaftliche Forschungsanwendungen
Amplification of Antibiotic Efficacy
One study explores the synthesis of heterobicycles with strongly basic side chains, including compounds similar to N,N-Dimethyl-2-(propan-2-ylamino)pyridine-3-carboxamide. These compounds have been evaluated for their ability to amplify the efficacy of antibiotics like phleomycin against bacterial strains, such as Escherichia coli (Brown & Cowden, 1982).
Anti-tuberculosis Activity
Another research avenue involves the synthesis and evaluation of imidazopyridine-carboxamides for their potent activity against tuberculosis, including drug-resistant strains. This study highlights the potential of structurally related compounds for developing new anti-TB agents with significant efficacy (Moraski et al., 2011).
Catalysis and Polymerization
Research into the catalytic applications of compounds structurally related to this compound includes studies on their role in CO2/epoxide copolymerization. These findings contribute to the development of more efficient catalytic systems for producing polymers (Rao et al., 2009).
Synthesis and Structural Analysis
The synthesis and structural analysis of copper(II) complexes with ligands containing pyridine carboxamide units demonstrate the versatility of such compounds in forming complex structures with potential applications in material science and catalysis (Rowland et al., 2001).
Antioxidant Activities
Studies on novel synthetic pathways leading to compounds with indane-amide structures, including pyrazole, pyrimidine, and pyridine derivatives, have shown promising antioxidant activities. These compounds could be valuable in designing new therapeutic agents with enhanced antioxidant properties (Mohamed & El-Sayed, 2019).
Wirkmechanismus
Eigenschaften
IUPAC Name |
N,N-dimethyl-2-(propan-2-ylamino)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-8(2)13-10-9(6-5-7-12-10)11(15)14(3)4/h5-8H,1-4H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDSOHOHCVRJNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C=CC=N1)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

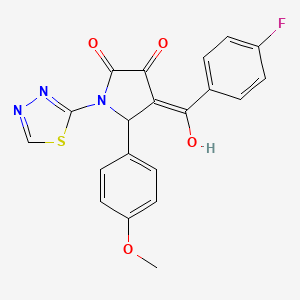
![7-(3-fluorophenyl)-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2642301.png)
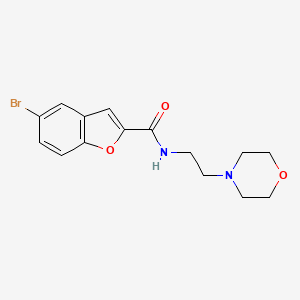
![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2642304.png)
![4-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2642306.png)
![N-(4-chloro-2-fluorophenyl)-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2642310.png)
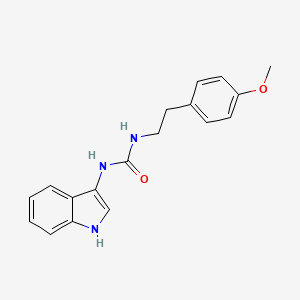
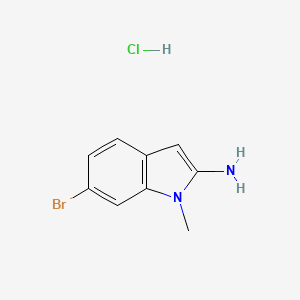
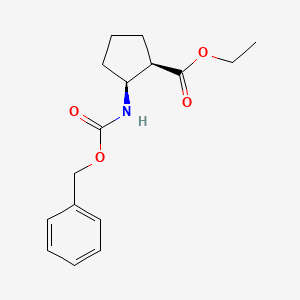
![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)propanamide](/img/structure/B2642317.png)
